

# Spectroscopic Data of Methyl 4-amino-3-fluorobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 4-amino-3-fluorobenzoate

Cat. No.: B168591

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-amino-3-fluorobenzoate**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain raw spectral data, this document focuses on the foundational aspects of spectroscopic analysis for this compound, including detailed experimental protocols and the expected spectral characteristics based on its molecular structure.

## Compound Overview

**Methyl 4-amino-3-fluorobenzoate** is an aromatic organic compound with the chemical formula  $C_8H_8FNO_2$ .<sup>[1][2][3]</sup> It possesses a molecular weight of approximately 169.15 g/mol.<sup>[1]</sup><sup>[4]</sup> The compound, identified by the CAS Number 185629-32-7, is a substituted aniline and benzoate ester.<sup>[1][2]</sup> Its structure, featuring an amino group, a fluorine atom, and a methyl ester group on a benzene ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Table 1: Chemical Identity of **Methyl 4-amino-3-fluorobenzoate**

Property	Value
IUPAC Name	methyl 4-amino-3-fluorobenzoate[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> FNO <sub>2</sub> [1][2][3]
Molecular Weight	169.15 g/mol [1][4]
CAS Number	185629-32-7[1][2]
Canonical SMILES	COC(=O)C1=CC(=C(C=C1)N)F[2]

## Spectroscopic Data (Predicted)

While specific experimental spectra for **Methyl 4-amino-3-fluorobenzoate** are not readily available in the public domain, the expected spectral data can be predicted based on the functional groups present in the molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the ester group. The aromatic protons will likely appear as multiplets in the range of 6.5-8.0 ppm, with their chemical shifts and coupling patterns influenced by the electron-donating amino group and the electron-withdrawing ester and fluoro groups. The amino group protons would likely appear as a broad singlet, and the methyl protons of the ester will be a sharp singlet, typically around 3.8-3.9 ppm.

<sup>13</sup>C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (<sup>1</sup>JCF). The methyl carbon of the ester group will be observed further upfield.

### Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. Key expected peaks include:

- N-H stretching: Two bands in the region of 3300-3500 cm<sup>-1</sup> for the primary amine.

- C=O stretching: A strong absorption band around 1700-1730  $\text{cm}^{-1}$  for the ester carbonyl group.
- C-O stretching: Bands in the 1100-1300  $\text{cm}^{-1}$  region for the ester C-O bond.
- C-F stretching: An absorption in the 1000-1400  $\text{cm}^{-1}$  range.
- Aromatic C=C stretching: Peaks in the 1450-1600  $\text{cm}^{-1}$  region.
- Aromatic C-H stretching: Signals above 3000  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at an  $m/z$  value corresponding to the molecular weight of the compound (approximately 169.15). Fragmentation patterns would likely involve the loss of the methoxy group ( $-\text{OCH}_3$ ) from the ester, or the entire ester group ( $-\text{COOCH}_3$ ).

## Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound like **Methyl 4-amino-3-fluorobenzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-20 mg of the solid sample for  $^1\text{H}$  NMR, and 20-50 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO}-d_6$ ) in a clean, dry vial.
  - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
  - Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
  - Transfer the filtered solution into a clean 5 mm NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Tune and match the probe to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Set the acquisition parameters, including the number of scans, pulse sequence, and relaxation delay.
  - Acquire the NMR spectrum.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
  - Integrate the signals to determine the relative number of protons.
  - Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
  - Continue grinding until a fine, homogeneous powder is obtained.

- Place a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.
- Data Analysis:
  - Identify the positions (in wavenumbers,  $\text{cm}^{-1}$ ) of the major absorption bands.
  - Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

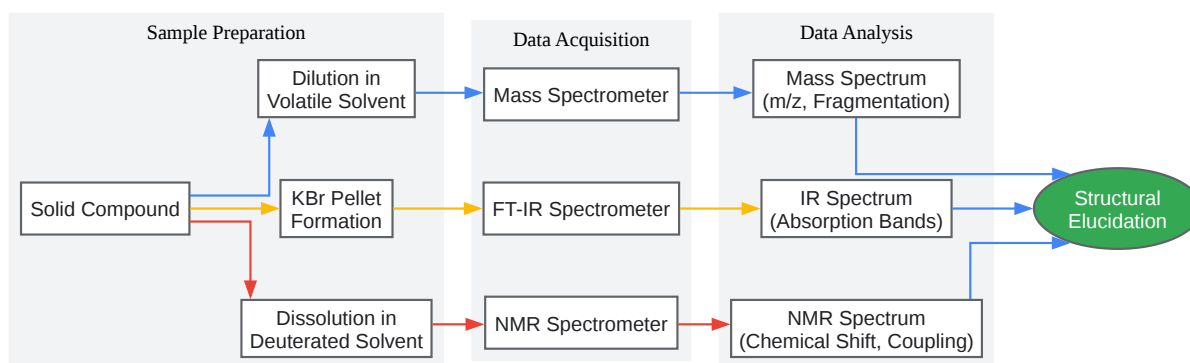
## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of the sample (typically in the  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range) in a volatile organic solvent such as methanol or acetonitrile.
  - The choice of solvent will depend on the ionization technique being used.
- Data Acquisition (using Electrospray Ionization - ESI):
  - Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
  - The sample is ionized in the ESI source to form gaseous ions.
  - The ions are then transferred into the mass analyzer.
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

- The detector records the abundance of ions at each  $m/z$  value.
- Data Analysis:
  - Identify the molecular ion peak ( $M^+$  or  $[M+H]^+$ ) to determine the molecular weight of the compound.
  - Analyze the fragmentation pattern to gain information about the structure of the molecule.
  - High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

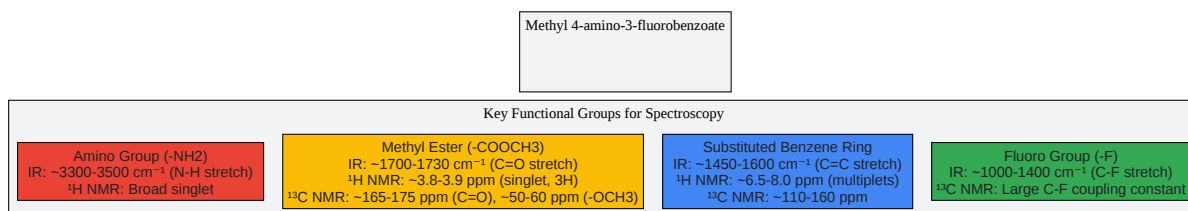
## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of **Methyl 4-amino-3-fluorobenzoate** relevant to its spectroscopic characterization.



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Diagram 1: General workflow for the spectroscopic analysis of an organic compound.



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Diagram 2: Molecular structure and key functional groups of **Methyl 4-amino-3-fluorobenzoate**.

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## References

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